Enhanced Aqueous Solubility via Dihydrochloride Salt Formation
The dihydrochloride salt form of 6-bromonaphthalene-1,2-diamine confers significantly enhanced solubility in water and aqueous buffers compared to its free base form (CAS 1241377-74-1). This is a class-level inference based on the well-established principle that forming a hydrochloride salt of an amine increases its polarity and ability to form hydrogen bonds with water, thereby improving aqueous solubility . While direct quantitative solubility data for this specific compound is not available in the public domain, the general rule is that dihydrochloride salts of aromatic diamines, such as Naphthalene-1,2-diamine dihydrochloride (CAS 83521-90-8), are freely soluble in water, whereas the free base is poorly soluble .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Dihydrochloride salt: Enhanced aqueous solubility (inferred) |
| Comparator Or Baseline | Free Base: 6-Bromonaphthalene-1,2-diamine (CAS 1241377-74-1): Poor aqueous solubility (inferred) |
| Quantified Difference | Not quantifiable from available sources, but a significant increase in solubility is expected. |
| Conditions | Inference based on standard physicochemical principles for amine salt formation. |
Why This Matters
Enhanced aqueous solubility is critical for facilitating reactions in aqueous media, simplifying workup procedures, and enabling the compound's use as an intermediate in aqueous-based formulations for biological assays or material science applications.
